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Compound of Interest

Compound Name:
[(2-Bromophenyl)imino]dimethyl-

lambda6-sulfanone

CAS No.: 2060052-61-9

Cat. No.: B1383634

Get Quote

Technical Synthesis Guide: [(2-
Bromophenyl)imino]dimethyl- -sulfanone
Executive Summary

Target Molecule: [(2-Bromophenyl)imino]dimethyl-

-sulfanone[2][3]

Common Name:

-(2-Bromophenyl)-

-dimethylsulfoximine

CAS Registry: 833459-47-5 (Note: CAS assignments for sulfoximines can vary by isomer;

verify structure
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).[1]

Core Application: Pharmacophore installation in kinase inhibitors (e.g., CDK, pan-FGFR) and

metabolic stability enhancement (bioisostere of sulfones/amides).[1]

Primary Methodology: Palladium-catalyzed

-arylation of free

-dimethylsulfoximine with 1,2-dibromobenzene.

Retrosynthetic Analysis
The most robust disconnection is at the N–C(aryl) bond.[1] While oxidative imination of sulfides

is possible, it is often non-selective for ortho-halo substrates. The cross-coupling approach

allows for the use of commercially available 1,2-dibromobenzene, exploiting the "mono-

coupling" phenomenon where the first sulfonimidoyl insertion deactivates the arene toward a

second coupling.

Target:
[(2-Bromophenyl)imino]dimethyl-λ6-sulfanone

Precursor A:
S,S-Dimethylsulfoximine

(Free NH)

C-N Disconnection
(Pd-Catalysis)

Precursor B:
1,2-Dibromobenzene

Click to download full resolution via product page

Figure 1: Retrosynthetic logic relying on the deactivating nature of the sulfoximine group to

prevent over-arylation.

Experimental Protocol
Phase 1: Preparation of

-Dimethylsulfoximine (Free NH)
If commercial stock is unavailable, synthesize from DMSO. Method: Imino-iodinane mediated

NH-transfer (Metal-Free Green Route).[1] Rationale: Avoids the explosive hazard of sodium
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azide (

) used in the traditional Schmidt reaction.[1]

Reagents:

Dimethyl sulfoxide (DMSO): 1.0 equiv[1]

Ammonium carbamate (

): 1.5 equiv[1]

(Diacetoxyiodo)benzene (PIDA): 1.2 equiv

Methanol (MeOH): 0.5 M concentration[1]

Procedure:

Setup: Charge a round-bottom flask with DMSO (10 mmol) and MeOH (20 mL).

Addition: Add ammonium carbamate (15 mmol) in one portion.

Oxidation: Add PIDA (12 mmol) portion-wise over 10 minutes at 0°C.

Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stained

with ninhydrin; free sulfoximine stains amine-positive).[1]

Workup: Remove solvent in vacuo. Redissolve residue in water.[4] Wash with

(to remove iodobenzene).[1]

Isolation: The product is water-soluble. Lyophilize the aqueous phase or perform continuous

extraction with

over 24h.

Yield: Expect >85% as a hygroscopic oil/solid.

Phase 2: Palladium-Catalyzed
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-Arylation (The Core Step)
Rationale: 1,2-Dibromobenzene is used as the electrophile.[1] The first coupling yields the

target; the electron-withdrawing nature of the resulting sulfoximine group prevents the second

bromine from reacting, ensuring high selectivity.

Table 1: Reaction Components

Component Reagent
Equiv.[4][5][6][7][8]
[9]

Role

Substrate A -Dimethylsulfoximine 1.0 Nucleophile

Substrate B 1,2-Dibromobenzene 1.2 Electrophile

Catalyst
Palladium(II) Acetate (

)
0.05 Pre-catalyst

Ligand rac-BINAP 0.075 Bidentate Ligand

Base
Cesium Carbonate (

)
1.4

Base (

modulation)

Solvent Toluene (anhydrous) 0.2 M Solvent

Step-by-Step Protocol:

Inert Atmosphere: Flame-dry a Schlenk tube or pressure vial and cool under Argon flow.

Catalyst Pre-complexation (Critical):

Add

(5 mol%) and rac-BINAP (7.5 mol%) to the tube.[1]

Add anhydrous Toluene (50% of total volume).[1]

Stir at RT for 10 mins until the solution turns a characteristic orange/red, indicating active

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.mdpi.com/1660-3397/20/7/420
http://orgsyn.org/Content/pdfs/procedures/v100p0048.pdf
https://scs.illinois.edu/system/files/inline-files/NMR_chem_shifts.pdf
https://www.chemscene.com/product/833459-47-5.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8979494/
https://www.organic-chemistry.org/abstracts/lit0/095.shtm
https://pubmed.ncbi.nlm.nih.gov/10813912/
https://www.mdpi.com/1660-3397/20/7/420
https://www.mdpi.com/1660-3397/20/7/420
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1383634?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


-ligand complex formation.

Substrate Addition:

Add

-Dimethylsulfoximine (1.0 equiv).

Add 1,2-Dibromobenzene (1.2 equiv).[1]

Add

(1.4 equiv).[1][10]

Add remaining Toluene.

Reaction: Seal the vessel and heat to 110°C (oil bath temperature). Stir vigorously for 16–20

hours.

Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting sulfoximine (polar) should

disappear; the product (less polar) will appear.[1]

Workup:

Cool to RT. Filter through a pad of Celite to remove inorganic salts and Pd black.

Wash the pad with EtOAc.

Concentrate the filtrate under reduced pressure.

Purification: Flash Column Chromatography on Silica Gel.

Eluent: Gradient 20%

50% EtOAc in Hexanes.

Note: The product may streak; adding 1%

to the eluent can improve peak shape.
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Mechanism & Logic (Self-Validating System)
The reaction follows a standard Pd(0)/Pd(II) catalytic cycle.[1] The key to success is the

Reductive Elimination step, which is promoted by the bulky, bidentate BINAP ligand.

Pd(0)-BINAP
(Active Species)

Oxidative Addition
(Ar-Br insertion)

1,2-Dibromobenzene

Pd(II)-Ar-Br

Ligand Exchange
(Base-assisted)

Sulfoximine + Cs2CO3

Pd(II)-Ar-N(Sulfox)

- CsBr, - HCO3-

Reductive Elimination
(C-N Bond Formation)

Product Release

Click to download full resolution via product page

Figure 2: Catalytic cycle for the N-arylation.[1] The steric bulk of the ortho-bromine on the arene

requires the flexible yet bulky BINAP ligand to facilitate the final reductive elimination.
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Characterization Data (Anticipated)
Physical State: Pale yellow viscous oil or low-melting solid.

H NMR (400 MHz,

):

7.55 (dd,

Hz, 1H, Ar-H ortho to Br)

7.20 – 7.30 (m, 1H, Ar-H)[1]

7.15 (dd,

Hz, 1H, Ar-H ortho to N)

6.90 (td, 1H, Ar-H)[1]

3.25 (s, 6H,

) — Diagnostic singlet for dimethyl sulfoximine moiety.[1]

C NMR (100 MHz,

):

Characteristic peaks at

145 ppm (C-N),

115 ppm (C-Br), and

42 ppm (

).[1]

HRMS (ESI): Calculated for

.[1]
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1,2-Dibromobenzene: Toxic and irritant. Handle in a fume hood.

Palladium Residues: Pd species are toxic. Ensure thorough removal via Celite and column

chromatography. Scavenger resins (e.g., SiliaMetS® Thiol) can be used for pharmaceutical

grade purity.[1]

Troubleshooting Low Yields:

Problem: Incomplete conversion. Solution: Switch solvent to 1,4-Dioxane and increase

temp to 120°C.

Problem: Pd Black formation. Solution: Ensure Argon line is oxygen-free; add 1 mol%

extra ligand.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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